molecular formula C20H30N2O2 B5317459 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride

4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride

Cat. No. B5317459
M. Wt: 330.5 g/mol
InChI Key: HWIGKXMXPVAGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-4-(3-chlorophenyl)-3-propylmorpholine hydrochloride and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves its binding to the dopamine D2 receptor. The compound acts as a partial agonist of the receptor, which results in the modulation of dopamine neurotransmission. This modulation has been shown to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been shown to modulate dopamine neurotransmission. This modulation has been found to have potential therapeutic benefits in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride in laboratory experiments include its potent binding affinity for the dopamine D2 receptor, which makes it a useful tool for studying dopamine neurotransmission. Additionally, the compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. The limitations of using the compound in laboratory experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

The future directions for research on 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride include further studies on its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound could be studied for its potential use as an analgesic and anti-inflammatory agent. Further studies could also be conducted to determine the safety and efficacy of the compound in humans. Finally, the compound could be modified to improve its binding affinity for the dopamine D2 receptor and its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to determine the safety and efficacy of the compound in humans and to explore its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Synthesis Methods

The synthesis method for 4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride involves the reaction of 3-propylmorpholine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to obtain the final product. The synthesis method has been optimized to obtain high yields of the product with a high degree of purity.

Scientific Research Applications

4-[3-(4-piperidinylmethyl)benzoyl]-3-propylmorpholine hydrochloride has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. The compound has been found to have potent binding affinity for the dopamine D2 receptor and has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, the compound has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

[3-(piperidin-4-ylmethyl)phenyl]-(3-propylmorpholin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-2-4-19-15-24-12-11-22(19)20(23)18-6-3-5-17(14-18)13-16-7-9-21-10-8-16/h3,5-6,14,16,19,21H,2,4,7-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIGKXMXPVAGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1COCCN1C(=O)C2=CC=CC(=C2)CC3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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